molecular formula C16H15N5O2 B6073445 N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide

N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B6073445
M. Wt: 309.32 g/mol
InChI Key: UNKUGZTYUSFBJS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide, also known as HPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent for various diseases. In

Mechanism of Action

N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide exerts its effects by binding to specific sites on biological molecules, thereby altering their function. For example, this compound has been shown to bind to the ATP binding site of protein kinases, inhibiting their activity. Additionally, this compound has been shown to interact with ion channels, altering their conductance and leading to changes in cellular excitability.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the specific biological molecules it interacts with. For example, this compound has been shown to inhibit the activity of protein kinases, leading to alterations in signal transduction pathways. Additionally, this compound has been shown to alter the conductance of ion channels, leading to changes in neuronal excitability.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide has several advantages for use in lab experiments. For example, this compound is highly specific in its binding to biological molecules, allowing researchers to study specific processes with high precision. Additionally, this compound is relatively easy to synthesize and purify, making it accessible for a wide range of research applications. However, this compound also has limitations, including potential toxicity and off-target effects. Therefore, careful consideration must be given to the dose and duration of this compound exposure in lab experiments.

Future Directions

There are several future directions for research on N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide. For example, this compound has shown promise as a potential therapeutic agent for diseases such as cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its interactions with specific biological molecules. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this compound for research applications.
Conclusion:
In summary, this compound is a chemical compound that has shown promise in a variety of scientific research applications. This compound has a unique mechanism of action and has been used to study a variety of biological processes. While this compound has several advantages for use in lab experiments, careful consideration must be given to its potential limitations and toxicity. Overall, further research on this compound could lead to new insights into biological processes and the development of new therapeutic agents for various diseases.

Synthesis Methods

N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-amino-N-(2-hydroxy-2-phenylethyl)benzamide with sodium azide in the presence of a copper catalyst. This reaction results in the formation of this compound, which can then be purified using various techniques such as column chromatography.

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide has been used extensively in scientific research due to its unique chemical properties. This compound has been shown to interact with a variety of biological molecules, including enzymes, receptors, and ion channels. As a result, this compound has been used as a tool for studying a variety of biological processes, including signal transduction, neuronal excitability, and gene expression.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15(12-4-2-1-3-5-12)10-17-16(23)13-6-8-14(9-7-13)21-11-18-19-20-21/h1-9,11,15,22H,10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKUGZTYUSFBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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